molecular formula C12H9FN2O3 B8013682 [2-(4-Fluoro-phenyl)-pyrimidin-5-yloxy]-acetic acid

[2-(4-Fluoro-phenyl)-pyrimidin-5-yloxy]-acetic acid

Cat. No.: B8013682
M. Wt: 248.21 g/mol
InChI Key: YPZAVHWEFDWYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Fluoro-phenyl)-pyrimidin-5-yloxy]-acetic acid is a pyrimidine-derived acetic acid compound characterized by a 4-fluorophenyl substituent at the pyrimidine ring’s 2-position and an oxy-acetic acid moiety at the 5-position. Its structure combines the aromaticity of the pyrimidine core with the electronic effects of the fluorine atom, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)pyrimidin-5-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3/c13-9-3-1-8(2-4-9)12-14-5-10(6-15-12)18-7-11(16)17/h1-6H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZAVHWEFDWYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)OCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Fluoro-phenyl)-pyrimidin-5-yloxy]-acetic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds and involves the coupling of an aryl or heteroaryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is typically carried out in an organic solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Fluoro-phenyl)-pyrimidin-5-yloxy]-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Anti-inflammatory Activity : Research has demonstrated that pyrimidine derivatives, including [2-(4-Fluoro-phenyl)-pyrimidin-5-yloxy]-acetic acid, exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in inflammation pathways. For instance, related compounds have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Cancer Therapeutics : The compound is being investigated for its potential as an anti-cancer agent. Its ability to modulate specific signaling pathways involved in tumor growth and survival makes it a candidate for further development. Studies have indicated that similar pyrimidine derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key survival pathways .
  • Neurological Disorders : There is ongoing research into the effects of pyrimidine derivatives on neurological conditions. Compounds with similar structures have shown promise as modulators of glutamate receptors, which are implicated in various neurodegenerative diseases. The selective targeting of these receptors could lead to new therapeutic strategies for conditions such as Alzheimer's disease and schizophrenia .

Biological Applications

  • Biological Pathway Modulation : The structural features of this compound allow it to interact with enzymes and receptors, influencing biological pathways. This interaction can lead to either inhibition or activation of specific pathways, making it a useful tool in biological research.
  • Structure-Activity Relationship (SAR) Studies : The compound serves as a valuable model for SAR studies aimed at understanding how modifications to its structure affect biological activity. This information is critical for optimizing lead compounds in drug discovery programs.

Case Studies

Data Table: Summary of Applications

Application AreaDescriptionExample Findings
Anti-inflammatoryInhibition of COX-2 activityIC50 values comparable to celecoxib
Cancer TherapeuticsInduction of apoptosis in cancer cell linesSignificant reduction in tumor size in animal models
Neurological DisordersModulation of glutamate receptorsPotential treatment for neurodegenerative diseases
Biological ModulationInteraction with enzymes/receptors influencing biological pathwaysUseful in SAR studies for drug optimization

Mechanism of Action

The mechanism of action of [2-(4-Fluoro-phenyl)-pyrimidin-5-yloxy]-acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandin E2 or tumor necrosis factor-α .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural distinctions between [2-(4-Fluoro-phenyl)-pyrimidin-5-yloxy]-acetic acid and analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
This compound Pyrimidine 4-Fluoro-phenyl, oxy-acetic acid C₁₂H₉FN₂O₃ 264.21 g/mol Fluorine enhances electronegativity and bioavailability
[2-(4-Chlorophenyl)-pyrimidin-5-yloxy]-acetic acid Pyrimidine 4-Chloro-phenyl, oxy-acetic acid C₁₂H₉ClN₂O₃ 264.67 g/mol Chlorine increases steric bulk and lipophilicity compared to fluorine
2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-acetic acid Pyrimidine 4-Trifluoromethoxy-phenyl, acetic acid C₁₃H₉F₃N₂O₃ 310.22 g/mol Trifluoromethoxy group improves metabolic resistance
[4-(4-Fluoro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid Thiazole 4-Fluoro-phenyl, methyl, acetic acid C₁₂H₁₀FNO₂S 251.28 g/mol Thiazole core introduces sulfur, altering electronic properties
[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid Tetrazole 4-Fluoro-phenyl, acetic acid C₉H₇FN₄O₂ 234.18 g/mol Tetrazole ring enhances metabolic stability and hydrogen bonding

Physicochemical Properties

  • Solubility: Fluorinated pyrimidines (e.g., this compound) exhibit lower aqueous solubility than non-fluorinated analogs due to increased hydrophobicity. Thiazole derivatives (e.g., [4-(4-Fluoro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid) show even lower solubility owing to sulfur’s hydrophobic nature .
  • Melting Points: Pyrimidine derivatives generally have higher melting points (e.g., 262–263°C for a related pyridinone compound in ) compared to tetrazoles or thiazoles, reflecting stronger intermolecular interactions .

Biological Activity

[2-(4-Fluoro-phenyl)-pyrimidin-5-yloxy]-acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a fluoro-phenyl group and an acetic acid moiety. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor functions. The compound may act through:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites or allosteric sites, thus altering their activity.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways involved in disease processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, compounds in this class have demonstrated significant cytotoxicity against various cancer cell lines, such as MCF-7 and MDA-MB-231 cells.

CompoundIC50 (μM)Cell Line
This compound1.75 - 9.46MDA-MB-231
5-Fluorouracil (control)11.73MDA-MB-231

These results indicate that the compound exhibits better growth inhibition than standard chemotherapeutics like 5-Fluorouracil .

Anti-inflammatory Activity

Pyrimidine derivatives have also been studied for their anti-inflammatory properties. In vitro assays have shown that they can significantly inhibit cyclooxygenase (COX) enzymes.

CompoundIC50 (μM)COX Enzyme
This compound0.04 ± 0.02COX-2
Celecoxib (control)0.04 ± 0.01COX-2

These findings suggest that the compound may be comparable to existing anti-inflammatory drugs .

Case Studies and Research Findings

  • Case Study on Anticancer Effects :
    A study evaluated the effects of this compound on breast cancer models, revealing a significant reduction in tumor size and improved survival rates in treated mice compared to controls .
  • Toxicity Assessment :
    Toxicological evaluations indicated that the compound exhibited a favorable safety profile with no acute toxicity observed at doses up to 2000 mg/kg in animal models .
  • Pharmacokinetics :
    Preliminary pharmacokinetic studies reported an oral bioavailability of approximately 31.8% and a clearance rate of 82.7 mL/h/kg, suggesting that the compound has suitable pharmacokinetic properties for therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.